![molecular formula C17H15NO5 B14185142 Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- CAS No. 834880-42-1](/img/structure/B14185142.png)
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxyphenyl group and a dioxopropylamino group attached to the benzoic acid core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- typically involves the condensation of benzoic acid derivatives with appropriate amines under controlled conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is known for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.
2-[(4-Methoxyphenyl)amino]benzoic acid: Another related compound with a methoxyphenyl group, but with different functional groups attached to the benzoic acid core.
Uniqueness
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
834880-42-1 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC 名称 |
2-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-23-12-8-6-11(7-9-12)15(19)10-16(20)18-14-5-3-2-4-13(14)17(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22) |
InChI 键 |
DNWLOXQNIUBUOR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


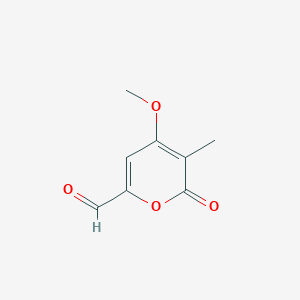
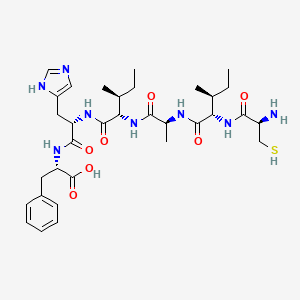
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
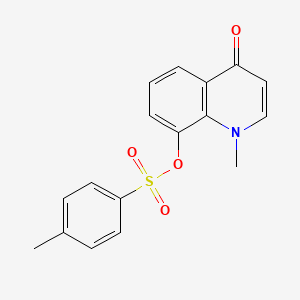
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
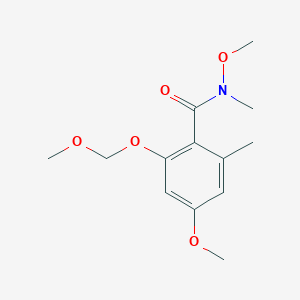

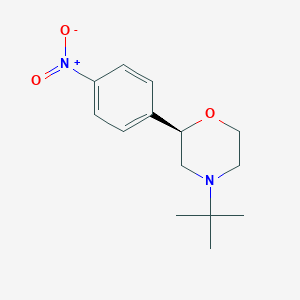
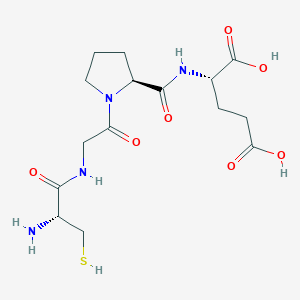
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
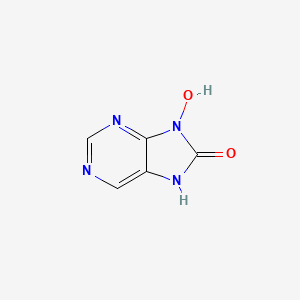
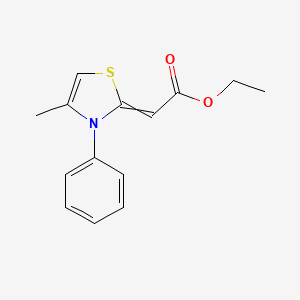
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
